1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid
Description
1-(2,2,2-Trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid (molecular formula: C₉H₅F₃N₂O₂) features a benzoimidazole core substituted with a trifluoroethyl group at the N1 position and a carboxylic acid group at the C4 position. Its SMILES notation is C1=C(N=CN1CC(F)(F)F)C(=O)O, and its InChIKey is KKFLFOPRRGBSNS-UHFFFAOYSA-N .
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)benzimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)4-15-5-14-8-6(9(16)17)2-1-3-7(8)15/h1-3,5H,4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGIDPNIUOPKKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N(C=N2)CC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid typically involves the reaction of 1H-benzo[d]imidazole-4-carboxylic acid with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that imidazole derivatives, including 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid, exhibit significant anticancer properties. Research shows that imidazole compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer cell proliferation and survival .
Case Study:
A study demonstrated that imidazole derivatives possess high antitumor activity against various cancer cell lines, such as HT-29 (colon cancer) and KB-V1 (cervical cancer) cells. The mechanism involves the modulation of apoptosis-related proteins and the disruption of cell cycle progression .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Imidazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Case Study:
In preclinical models, certain imidazole analogs showed significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The structure-activity relationship (SAR) studies indicated that modifications in the imidazole ring could enhance potency and selectivity against COX-2 .
Antimicrobial Activity
Imidazole compounds are recognized for their broad-spectrum antimicrobial properties. The incorporation of the trifluoroethyl group may enhance the antimicrobial efficacy of the benzimidazole framework against resistant strains of bacteria and fungi .
Case Study:
Research has highlighted the effectiveness of imidazole derivatives against various pathogens, including resistant strains of Staphylococcus aureus and Candida albicans. These findings suggest potential applications in developing new antimicrobial agents .
Summary Table: Synthesis Steps
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Aniline derivatives | Heat |
| 2 | Electrophilic substitution | Trifluoroethyl iodide | Base |
| 3 | Carboxylation | Carbon dioxide | Pressure |
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid is largely dependent on its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Electron-Withdrawing Effects : The trifluoroethyl group in the target compound lowers the pKa of the carboxylic acid group compared to ethyl or phenyl substituents, enhancing its solubility in aqueous environments .
- Metabolic Stability: Fluorination reduces susceptibility to cytochrome P450-mediated oxidation, extending half-life compared to non-fluorinated analogs like 1-ethyl derivatives .
Key Observations:
- Carboxylic Acid Functionality : The -COOH group in the target compound enables hydrogen bonding and metal coordination, critical for interactions with biological targets like kinases or metalloenzymes .
- Trifluoroethyl vs. Aromatic Substituents : While aromatic substituents (e.g., phenyl, biphenylmethyl) enhance target affinity through π-π stacking, the trifluoroethyl group balances hydrophobicity and electronic effects for optimized bioavailability .
Q & A
Q. What are the common synthetic routes for 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-4-carboxylic acid?
The synthesis typically involves alkylation of the imidazole nitrogen with a trifluoroethylating agent. A representative method includes reacting a benzoimidazole precursor with 2,2,2-trifluoroethyl trifluoromethanesulfonate in acetonitrile (MeCN) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 25°C for 12–16 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography (PE:EtOAc gradient) . Alternative routes may involve coupling the trifluoroethyl group during heterocycle formation.
Q. How is the compound characterized post-synthesis?
Key characterization techniques include:
- ¹H NMR : Quartet signals for the -CF₂CH₃ group (~δ 4.9–5.2 ppm) and aromatic protons (~δ 8.5–8.8 ppm for benzoimidazole) .
- LCMS : To confirm molecular ion peaks (e.g., [M+H]⁺) and monitor reaction progress.
- Elemental analysis : To verify purity and stoichiometry.
- IR spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and imidazole ring vibrations .
Q. What solvents and conditions are optimal for its solubility in reactions?
The carboxylic acid group confers polarity, making the compound soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in MeCN or THF. Adjusting pH with mild bases (e.g., NaHCO₃) can enhance aqueous solubility for biological assays .
Advanced Research Questions
Q. How can low yields in trifluoroethylation reactions be optimized?
Low yields (e.g., 26% in direct alkylation ) may arise from steric hindrance or competing side reactions. Strategies include:
- Alternative bases : Use cesium carbonate (Cs₂CO₃) for improved deprotonation.
- Solvent optimization : Higher polarity solvents (e.g., DMF) to stabilize transition states.
- Temperature control : Gradual heating (40–60°C) to accelerate kinetics without decomposition.
- Catalytic additives : Phase-transfer catalysts (e.g., TBAB) to enhance reagent mixing .
Q. What role does this compound play in catalytic systems, such as water oxidation?
Benzoimidazole-carboxylic acid derivatives have been used as ligands in iron-based water oxidation catalysts. For example, dinuclear Fe(III) complexes with similar ligands oxidize water using [Ru(bpy)₃]³+ as an oxidant, with O₂ evolution monitored via gas chromatography or electrochemical methods .
Q. How can computational methods predict its biological activity or binding mechanisms?
Molecular docking studies (e.g., AutoDock Vina) using kinase or receptor structures (e.g., PARP-1) can model interactions. Key parameters include hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the trifluoroethyl moiety. Validation via in vitro kinase inhibition assays is recommended .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in spectroscopic data across studies?
- Cross-validation : Use multiple techniques (e.g., HRMS alongside NMR) to confirm structural assignments.
- Solvent effects : Note that DMSO-d₆ may downfield-shift carboxylic acid protons compared to CDCl₃.
- Reference standards : Compare with published spectra of structurally related compounds (e.g., 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid ).
Q. What purification methods resolve challenges with byproducts or unreacted starting materials?
- Silica gel chromatography : Gradient elution (e.g., 0–10% MeOH in chloroform) effectively separates polar impurities.
- Recrystallization : Use DMF/acetic acid mixtures for high-purity crystals .
- Acid-base extraction : Leverage the carboxylic acid’s pH-dependent solubility for crude purification .
Methodological Considerations
Q. What analytical techniques quantify trace impurities in the compound?
- HPLC with UV/Vis detection : Using C18 columns and acidic mobile phases (0.1% TFA in water/acetonitrile).
- Pharmacopeial standards : Compare retention times with certified reference materials (e.g., USP standards ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
